Cas no 2166993-63-9 (3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine)

3-Cyclopropyl-7-hydrazinyl-3H-1,2,3-triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core with cyclopropyl and hydrazinyl functional groups. Its unique structure imparts versatility in synthetic applications, particularly as a key intermediate in medicinal chemistry and agrochemical research. The cyclopropyl moiety enhances steric and electronic properties, while the hydrazinyl group offers reactivity for further derivatization, such as condensation or cyclization reactions. This compound is valued for its potential in designing biologically active molecules, including kinase inhibitors or antiviral agents, due to its ability to mimic purine scaffolds. High purity and stability under standard conditions make it suitable for rigorous experimental use.
3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine structure
2166993-63-9 structure
Product Name:3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine
CAS No:2166993-63-9
MF:C7H9N7
MW:191.193259000778
CID:5921766
PubChem ID:165575877
Update Time:2025-06-09

3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine
    • 3-cyclopropyl-7-hydrazinyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
    • 2166993-63-9
    • EN300-1582388
    • Inchi: 1S/C7H9N7/c8-11-6-5-7(10-3-9-6)14(13-12-5)4-1-2-4/h3-4H,1-2,8H2,(H,9,10,11)
    • InChI Key: IDZQSGOUCSDVQR-UHFFFAOYSA-N
    • SMILES: N1(C2C(=C(NN)N=CN=2)N=N1)C1CC1

Computed Properties

  • Exact Mass: 191.09194332g/mol
  • Monoisotopic Mass: 191.09194332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 94.5Ų

3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>

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3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine Related Literature

Additional information on 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo4,5-dpyrimidine

Introduction to 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine (CAS No. 2166993-63-9)

The compound 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine (CAS No. 2166993-63-9) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, characterized by its triazolo-pyrimidine core structure, has garnered considerable attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents. The presence of both cyclopropyl and hydrazinyl substituents in its molecular framework imparts unique chemical and biological characteristics that make it a promising candidate for further investigation.

Recent research in the domain of nucleoside analogs and antimicrobial agents has highlighted the importance of triazolo-pyrimidine derivatives in addressing unmet medical needs. The hydrazinyl moiety in particular has been identified as a key pharmacophore in several bioactive molecules, contributing to their interaction with biological targets such as enzymes and receptors. In the case of 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine, this substituent is strategically positioned to modulate the compound's binding affinity and metabolic stability.

The cyclopropyl group further enhances the structural complexity of this compound, influencing both its physicochemical properties and its biological activity. Cyclopropyl-substituted heterocycles have been shown to exhibit improved solubility and bioavailability, which are critical factors in drug design. Moreover, the triazolo-pyrimidine scaffold is known for its ability to inhibit various enzymes involved in DNA replication and repair, making it a valuable scaffold for antiviral and anticancer applications.

Current studies have demonstrated that derivatives of 1,2,3-triazolo[4,5-d]pyrimidine exhibit potent activity against a range of pathogens and cancer cell lines. The 7-hydrazinyl substituent plays a pivotal role in these interactions by facilitating covalent bond formation with target biomolecules. This reactivity has been exploited in the development of probes for biochemical assays and as a tool for studying enzyme mechanisms. Additionally, the triazolopyrimidine core has been found to possess favorable pharmacokinetic profiles when incorporated into drug candidates.

In the context of drug discovery, 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine represents an intriguing example of how structural modifications can lead to novel bioactivities. The combination of cyclopropyl and hydrazinyl groups creates a molecular entity with distinct advantages over simpler analogs. For instance, the cyclopropyl ring can enhance binding interactions by reducing steric hindrance, while the hydrazinyl group provides a site for post-synthetic derivatization.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine have revealed that it can interact with several key targets involved in cellular processes relevant to diseases such as cancer and inflammation. These findings support the hypothesis that this compound may serve as a lead molecule for further drug development.

The synthesis of 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine involves multi-step organic reactions that highlight the synthetic versatility of triazolopyrimidine derivatives. The introduction of the cyclopropyl group requires careful control of reaction conditions to avoid side products, while the hydrazinyl moiety necessitates protection-deprotection strategies to ensure regioselectivity. Despite these challenges, recent improvements in synthetic methodologies have made it feasible to produce this compound on a scalable basis.

Ongoing research is focused on exploring the therapeutic potential of 3-cyclopropyl-7-hydrazinyl-3H-1,2,3triazolo[4,5-d]pyrimidine through preclinical studies. Initial results suggest that it may exhibit efficacy against certain types of cancer by inhibiting key signaling pathways involved in tumor growth. Furthermore, its antimicrobial properties are being investigated as a potential alternative treatment for resistant bacterial infections.

The integration of modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the structure-function relationships of this compound. These tools have enabled researchers to confirm the molecular structure and identify any impurities or degradation products formed during synthesis or storage.

In conclusion, 3-cyclopropyl-7-hydrazinyl-3H-1,2, 。

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